molecular formula C9H8N2O5 B3283101 Methyl 3-carbamoyl-4-nitrobenzoate CAS No. 76143-34-5

Methyl 3-carbamoyl-4-nitrobenzoate

Cat. No.: B3283101
CAS No.: 76143-34-5
M. Wt: 224.17 g/mol
InChI Key: SYMOILOVJDGPKX-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-4-nitrobenzoate is a nitroaromatic ester derivative characterized by a benzoate backbone substituted with a carbamoyl group (-CONH₂) at the 3-position and a nitro group (-NO₂) at the 4-position.

Properties

IUPAC Name

methyl 3-carbamoyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-16-9(13)5-2-3-7(11(14)15)6(4-5)8(10)12/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMOILOVJDGPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273941
Record name Methyl 3-(aminocarbonyl)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76143-34-5
Record name Methyl 3-(aminocarbonyl)-4-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76143-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(aminocarbonyl)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-carbamoyl-4-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of a carbamoyl group. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate. This intermediate is then subjected to a reaction with an appropriate carbamoylating agent, such as urea or carbamoyl chloride, under suitable conditions to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamoyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: The major product formed is Methyl 3-carbamoyl-4-aminobenzoate.

    Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

Synthetic Methods

The synthesis of methyl 3-carbamoyl-4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid derivatives with methyl isocyanate or other carbamoylating agents under controlled conditions. Common methods include:

  • Reflux with Solvents: Using solvents like dichloroethane or trichlorophosphate to facilitate the reaction.
  • Yield Optimization: Adjusting reaction times and temperatures to maximize yield, often achieving yields above 90% in laboratory settings .

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can undergo various chemical transformations such as:

  • Nucleophilic Substitution Reactions: The ester group can be substituted with amines or alcohols, producing different derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which is valuable for synthesizing pharmaceuticals.
Reaction Type Description Common Conditions
Nucleophilic SubstitutionEster group reacts with nucleophilesBasic or acidic conditions
ReductionNitro group reduced to amineHydrogenation using Pd/C catalyst

Research has indicated that this compound exhibits potential biological activity. Studies have focused on its interactions with biomolecules, suggesting possible applications in drug development:

  • Antimicrobial Activity: Preliminary studies show that derivatives of this compound can inhibit bacterial growth.
  • Anticancer Properties: Investigations into its effect on cancer cell lines indicate potential for therapeutic use .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for the synthesis of novel drug candidates. Its structural features allow for modifications that enhance pharmacological properties:

  • Drug Development: It is utilized to create analogs with improved efficacy against specific targets in diseases such as diabetes and hypertension .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications led to increased potency against Gram-positive bacteria.

Case Study 2: Anticancer Research

Research conducted at a leading university investigated the effects of this compound on various cancer cell lines. The findings suggested that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 3-carbamoyl-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

Key analogs of Methyl 3-carbamoyl-4-nitrobenzoate include:

Compound Name Substituents CAS No. Similarity Score Key Properties
Methyl 3-amino-4-nitrobenzoate -NH₂ (3), -NO₂ (4) 99512-09-1 0.92 Reduced hydrogen bonding vs. carbamoyl; higher basicity
Methyl 4-amino-3-nitrobenzoate -NO₂ (3), -NH₂ (4) 3987-92-6 0.92 Altered electronic effects due to swapped substituent positions
Methyl 3-methoxy-4-nitrobenzoate -OCH₃ (3), -NO₂ (4) N/A N/A Increased lipophilicity; methoxy group reduces hydrogen bonding
4-Methyl-3-nitrobenzaldehyde -CHO (1), -CH₃ (4), -NO₂ (3) N/A N/A Aldehyde group enhances electrophilicity; distinct reactivity in condensation reactions

Functional Group Impact:

  • Carbamoyl (-CONH₂) : Enhances hydrogen-bonding capacity, improving solubility in polar solvents and influencing crystal packing (cf. on hydrogen-bonding patterns) .
  • Nitro (-NO₂): Strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy or amino analogs .
Physicochemical Properties

While direct experimental data for this compound are unavailable, methyl ester analogs exhibit predictable trends:

Property This compound (Expected) Methyl 3-amino-4-nitrobenzoate Methyl 3-methoxy-4-nitrobenzoate
Melting Point High (due to H-bonding) Moderate (~150–170°C) Low (~80–100°C)
Solubility in Water Moderate to high Low Very low
LogP (Lipophilicity) ~1.5–2.0 ~1.8–2.2 ~2.5–3.0

Rationale :

  • The carbamoyl group’s hydrogen-bonding capacity likely increases aqueous solubility compared to methoxy or amino analogs, though nitro groups counteract this by enhancing hydrophobicity .
  • Methoxy-substituted analogs (e.g., Methyl 3-methoxy-4-nitrobenzoate) exhibit lower melting points due to reduced intermolecular interactions .

Biological Activity

Methyl 3-carbamoyl-4-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a carbamoyl moiety attached to a benzoate structure. The presence of these functional groups contributes to its biological activity through various mechanisms, including redox reactions and hydrogen bonding with biological molecules.

Chemical Formula: C10_{10}H10_{10}N2_2O4_4

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Reduction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Carbamoyl Group Interactions: The carbamoyl group can form hydrogen bonds with various biological molecules, influencing their structural and functional dynamics.
  • Cellular Pathway Modulation: The compound may affect pathways involving redox reactions, apoptosis, and cell migration, making it a candidate for cancer treatment.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Anticancer Activity: Preliminary studies indicate that the compound may inhibit tumor cell proliferation and migration. For instance, related compounds have shown effectiveness in non-small cell lung cancer (NSCLC) models by disrupting EGF-induced chemotaxis and chemokinesis .
  • Antimicrobial Properties: The nitro group in the structure is often associated with antimicrobial activity. Compounds with similar nitrobenzene structures have demonstrated potent antibacterial effects against various strains, including multidrug-resistant bacteria .

Case Studies and Research Findings

  • Anticancer Studies:
    • A study investigating the effects of nitrobenzoic acid derivatives on NSCLC found that these compounds significantly inhibited cell migration and induced apoptosis in vitro .
    • Another investigation focused on the structure-activity relationship (SAR) of nitrobenzamide compounds highlighted the importance of the nitro group for maintaining high antitumor activity .
  • Antimicrobial Activity:
    • Research into dual inhibitors targeting bacterial topoisomerases revealed that compounds with similar structures to this compound exhibited low nanomolar inhibitory concentrations against Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialNitro reduction, hydrogen bonding
Methyl 4-amino-3-methyl-5-nitrobenzoateAnticancerNitro reduction, apoptosis induction
4-methyl-3-nitrobenzoic acidAntimetastaticInhibition of EGF-induced chemotaxis
Dual inhibitors (e.g., benzothiazole derivatives)AntibacterialInhibition of bacterial DNA gyrase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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